molecular formula C6H12O5S B7823405 5-Thio-D-Glucose CAS No. 16505-91-2

5-Thio-D-Glucose

Cat. No. B7823405
CAS RN: 16505-91-2
M. Wt: 196.22 g/mol
InChI Key: IJJLRUSZMLMXCN-SLPGGIOYSA-N
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Description

5-Thio-D-Glucose is a useful research compound. Its molecular formula is C6H12O5S and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Thio-D-Glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thio-D-Glucose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Cellular Transport Processes

5-Thio-D-Glucopyranose affects active and facilitated-diffusion transport processes. It shows typical saturation kinetics and interferes with transport processes utilizing D-glucose. This inhibition is sensitive to phlorrhizin, Na(+)-dependent, and energy-dependent. It competitively inhibits the transport of D-galactose and methyl alpha-D-glucopyranoside (Whistler & Lake, 1972).

Cytotoxic and Radiosensitizing Effects

5-Thio-D-Glucose is specifically cytotoxic toward hypoxic cells and can sensitize hypoxic cells to irradiation. It could be a useful adjuvant to radiotherapy, targeting hypoxic tumor cells (Song, Clement, & Levitt, 1976).

Action on Glycogen Depolymerization

With muscle glycogen phosphorylase a and b, 5-Thio-D-Glucose acts as a non-competitive inhibitor. It enhances diaphragm phosphorylase phosphatase activity and is an inhibitor of phosphoglucomutase, an enzyme of the glycolytic pathway (Chen & Whistler, 1977).

Increased Feeding and Hyperglycemia in Rats

5-Thio-D-Glucose causes dose-dependent increases in feeding and blood glucose concentrations in rats. It interferes with metabolic events affecting feeding behavior and is a useful tool for studying the physiology of feeding behavior (Ritter & Slusser, 1980).

Inhibitory Activity on Plant Growth

5-Thio-D-Glucose has shown strong growth-inhibitory activity in the roots of various plants, exhibiting negative geotropism and inhibiting root growth at low concentrations (Inamori et al., 1994).

properties

IUPAC Name

(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJLRUSZMLMXCN-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031304
Record name 5-Thio-D-glucose
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Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 5-Thio-D-glucose
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Product Name

5-Thio-D-Glucose

CAS RN

20408-97-3
Record name Thioglucose
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Record name 5-Thio-D-glucose
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Record name 5-Thio-D-glucose
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Record name 5-thio-D-glucose
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Record name 5-THIO-D-GLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
Z Wang, C Dohle, J Friemann, BS Green… - Diabetes, 1993 - Am Diabetes Assoc
To induce hyperglycemia in mice by administration of STZ, two experimental protocols that involve different pathogenic pathways are being used. First, the intraperitoneal injection of a …
Number of citations: 63 diabetesjournals.org
UG Nayak, RL Whistler - The Journal of Organic Chemistry, 1969 - ACS Publications
Two convenient and improved routes for the synthesis of 5-thio-D-glucose are described starting with 5, 6-anhydro~ 3-0-benzyI-l, 2-0-ieopropylidene-/3-L-idofuranose (II). II reacts with …
Number of citations: 82 pubs.acs.org
JR Zysk, AA Bushway, RL Whistler… - Reproduction, 1975 - rep.bioscientifica.com
… of 5-thio-D-glucose mixed intotheir otherwise normal rations. … 1 week so that the correct dose of 5-thio-D-glucose could be … mice receiving more than 30 mg 5-thioD-glucose/kg. The time …
Number of citations: 116 rep.bioscientifica.com
M Chen, RL Whistler - Archives of biochemistry and biophysics, 1975 - Elsevier
… These results emphasize the need to examine whether 5-thio-Dglucose interferes with … The objective of the present work was to examine 5-thio-D-glucose and its l-phosphate …
Number of citations: 82 www.sciencedirect.com
RC Ritter, P Slusser - American Journal of Physiology …, 1980 - journals.physiology.org
… To this end, we have been examining feeding and hyperglycemia brought about by 5-thio-D-glucose (5TG), an analogue in which sulfur is substituted for the glucopyranose ring oxygen …
Number of citations: 64 journals.physiology.org
MJ Kelley, TS Chen - … of the Society for Experimental Biology …, 1984 - journals.sagepub.com
5-Thio-D-glucose (5TG) elicits a time-dependent effect on net D-glucose transport and metabolism in the mouse small intestine. When incubation periods were less than 45 min, 5TG …
Number of citations: 3 journals.sagepub.com
Z Wang, H Gleichmann - Experimental and Clinical …, 1995 - thieme-connect.com
… vivo, pretreatment of MD-STZ recipients with intraperitoneal injections with 5-thio-D-glucose (5-TG) just before each of the STZ injections prevented MD-STZ-induced beta-cell GLUT2 …
Number of citations: 36 www.thieme-connect.com
Y Inamori, C Muro, M Toyoda, Y Kato… - Bioscience …, 1994 - Taylor & Francis
… The 5-thio-D-glucose-induced inhibition in B. campestris was reversed by addition of D-glucose. 5-Thio-D-glucose … These reports indicate the importance of 5-thio-D-glucose in various …
Number of citations: 4 www.tandfonline.com
CW Chiu, RL Whistler - The Journal of Organic Chemistry, 1973 - ACS Publications
Reactions were monitored by thin layer chromatography (tic) on silica gel G14 coated glass plates (X 13 cm). Components were located by spraying with 5% sulfuric acid in ethanol and …
Number of citations: 25 pubs.acs.org
RL Whistler, WC Lake - Biochemical Journal, 1972 - portlandpress.com
… information on the diabetogenic action of 5-thio-D-glucose. This was done through examination of the biological action of 5-thio-D-glucose on the active cellular transport ofsugars and …
Number of citations: 112 portlandpress.com

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